3-(cyclopropanesulfonyl)benzoicacid
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Overview
Description
3-(Cyclopropanesulfonyl)benzoic acid is an organic compound with the molecular formula C10H10O4S. It is characterized by the presence of a cyclopropane ring attached to a sulfonyl group, which is further connected to a benzoic acid moiety.
Mechanism of Action
Target of Action
It’s worth noting that sulfonyl compounds often exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play crucial roles in various biological processes, including fluid balance and folic acid synthesis, respectively .
Mode of Action
Sulphonamides, a class of compounds that includes 3-cyclopropylsulfonylbenzoic acid, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid . This action inhibits the production of DNA in bacteria, thereby exerting an antibacterial effect .
Biochemical Pathways
The inhibition of folic acid synthesis by sulphonamides can disrupt the metabolic pathways that rely on this essential vitamin, such as the synthesis of nucleic acids and certain amino acids .
Pharmacokinetics
Pharmacokinetics is a critical aspect of drug action, influencing the bioavailability of the drug and its distribution within the body .
Result of Action
The inhibition of folic acid synthesis by sulphonamides can lead to the disruption of bacterial dna synthesis, thereby exerting an antibacterial effect .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(cyclopropanesulfonyl)benzoic acid typically involves the introduction of a cyclopropane ring to a benzoic acid derivative. One common method is the sulfonylation of 3-cyclopropylbenzoic acid using sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of 3-(cyclopropanesulfonyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclopropanesulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Major Products Formed:
Oxidation: Formation of 3-(cyclopropanesulfonyl)benzenesulfonic acid.
Reduction: Formation of 3-(cyclopropylthio)benzoic acid.
Substitution: Formation of 3-(cyclopropanesulfonyl)-4-nitrobenzoic acid or 3-(cyclopropanesulfonyl)-4-bromobenzoic acid.
Scientific Research Applications
3-(Cyclopropanesulfonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
- 3-(Cyclopropylsulfonyl)benzoic acid
- 4-(Cyclopropanesulfonyl)benzoic acid
- 3-(Cyclopropanesulfonyl)benzene
Comparison: 3-(Cyclopropanesulfonyl)benzoic acid is unique due to the position of the sulfonyl group on the benzoic acid ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
3-cyclopropylsulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c11-10(12)7-2-1-3-9(6-7)15(13,14)8-4-5-8/h1-3,6,8H,4-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXMLNANFRRZCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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